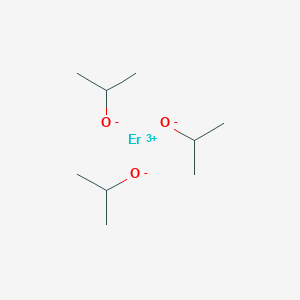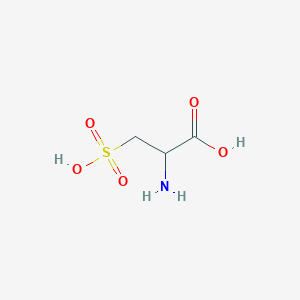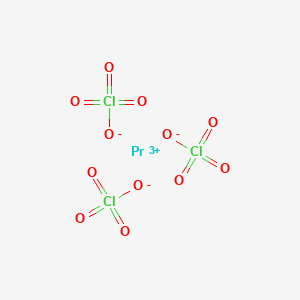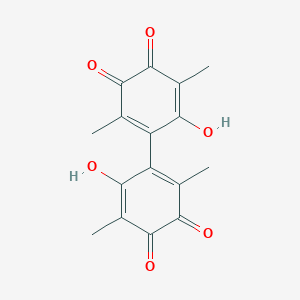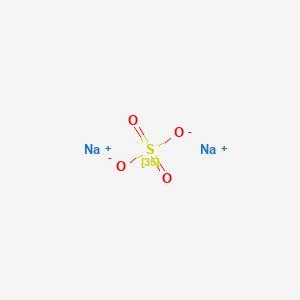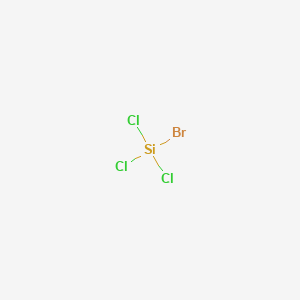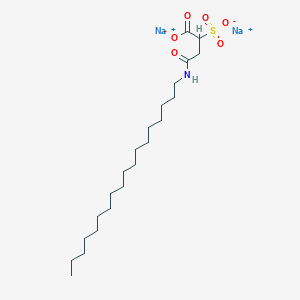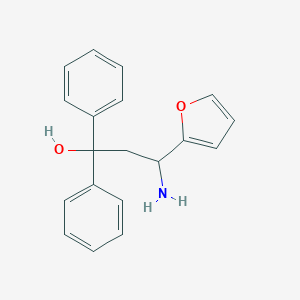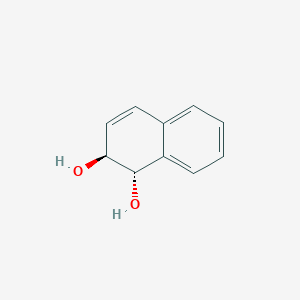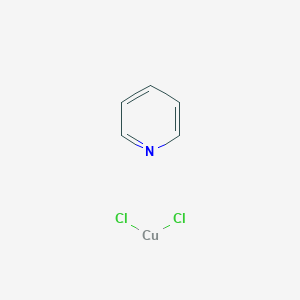
Copper, dichloro(pyridine)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper, dichloro(pyridine)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a coordination complex of copper that has been synthesized through various methods.
Wirkmechanismus
Copper, dichloro(pyridine)- acts as a Lewis acid and can coordinate with various ligands. It can also undergo redox reactions, making it useful in catalytic reactions. The exact mechanism of action is still being studied, but it is believed that the copper center plays a crucial role in the reactions.
Biochemische Und Physiologische Effekte
Copper, dichloro(pyridine)- has been shown to have antimicrobial properties. It has also been studied for its potential in cancer treatment due to its ability to induce apoptosis in cancer cells. However, further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using copper, dichloro(pyridine)- in lab experiments include its unique properties, such as its ability to act as a Lewis acid and its redox activity. However, its limitations include its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the use of copper, dichloro(pyridine)- in scientific research. One potential direction is the development of new catalysts for chemical reactions. Another direction is the study of its potential in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its biochemical and physiological effects and to determine its safety for use in various applications.
Conclusion:
In conclusion, copper, dichloro(pyridine)- is a coordination complex of copper that has been widely used in scientific research for its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various applications.
Synthesemethoden
Copper, dichloro(pyridine)- can be synthesized through various methods, including the reaction of copper(II) chloride with pyridine in the presence of a reducing agent. The reaction can also be carried out using copper(II) acetate and pyridine in the presence of a reducing agent. The synthesis method is important to ensure the purity and quality of the compound.
Wissenschaftliche Forschungsanwendungen
Copper, dichloro(pyridine)- has been widely used in scientific research for its unique properties. It has been used as a catalyst in various chemical reactions, including the oxidation of alcohols and the synthesis of heterocycles. It has also been used in the synthesis of nanoparticles and as a precursor for the synthesis of other copper complexes.
Eigenschaften
CAS-Nummer |
14709-71-8 |
|---|---|
Produktname |
Copper, dichloro(pyridine)- |
Molekularformel |
C5H5Cl2CuN |
Molekulargewicht |
213.55 g/mol |
IUPAC-Name |
dichlorocopper;pyridine |
InChI |
InChI=1S/C5H5N.2ClH.Cu/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
FFQVKVZLWLLFMS-UHFFFAOYSA-L |
SMILES |
C1=CC=NC=C1.Cl[Cu]Cl |
Kanonische SMILES |
C1=CC=NC=C1.Cl[Cu]Cl |
Andere CAS-Nummern |
14709-71-8 |
Synonyme |
dichloro(pyridine)copper |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



